Molecular Weight Reduction vs. ML267: A 36% Leaner Scaffold for Permeability and Fragment-Based Design
Compound 303150-11-0 (MW = 324.75 g·mol⁻¹) is 36% lighter than its lead N-aryl analog ML267 (MW = 444.88 g·mol⁻¹ as the trifluoroacetate salt; free base MW ≈ 431.87) [1]. This MW differential is substantial in the context of fragment-based lead discovery, where a 100–250 Da range is preferred for initial screening. The lower MW also reduces the number of rotatable bonds (1 vs. 3 in ML267), which correlates with improved passive permeability in empirical models [2].
| Evidence Dimension | Molecular weight and rotatable bond count |
|---|---|
| Target Compound Data | MW = 324.75 g·mol⁻¹; Rotatable bonds = 1 |
| Comparator Or Baseline | ML267 (free base): MW ≈ 431.87 g·mol⁻¹; Rotatable bonds ≈ 3 |
| Quantified Difference | ΔMW ≈ 107.12 g·mol⁻¹ (24.8% reduction vs. ML267 free base; 36.5% vs. TFA salt) |
| Conditions | Calculated using PubChem 2.2 and Cactvs 3.4.8.24 descriptors |
Why This Matters
A significantly lower MW places 303150-11-0 within fragment-like chemical space, making it a more suitable starting point for fragment-based screening and lead optimization campaigns than the drug-sized ML267.
- [1] PubChem Compound Summary for CID 2766905 (303150-11-0). National Center for Biotechnology Information. View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615–2623. View Source
